2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one
Description
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one is an α-ketoamine derivative featuring a substituted phenyl ring at the ketone position (C1) and an amino group at the β-carbon (C2). The phenyl substituents include chlorine at the ortho (2nd) position and fluorine at the para (4th) position, imparting distinct electronic and steric properties.
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-amino-1-(2-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3H,4,11H2 |
InChI Key |
PQIFWELADCHBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one involves the reaction of 2-chloro-4-fluoroacetophenone with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its molecular structure allows it to bind to active sites of enzymes, altering their activity and leading to desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Electronic Effects : The electron-withdrawing Cl and F substituents in the target compound reduce electron density on the phenyl ring compared to methoxy (bk-2C-B) or hydroxyl groups . This affects reactivity in nucleophilic substitutions or hydrogen bonding.
- Solubility : Hydroxyl-containing derivatives (e.g., 2-hydroxyphenyl) exhibit higher polarity and aqueous solubility due to hydrogen bonding, unlike halogenated variants .
Key Observations :
- Oxime Reduction : The target compound’s synthesis mirrors methods used for pyridinyl derivatives (e.g., tosyl oxime reduction), but yields are less documented compared to dimethoxy analogues .
- Stabilization Strategies : HCl salt formation is critical for α-ketoamines to prevent dimerization, a strategy validated in dimethoxy derivatives .
Pharmacological and Functional Comparisons
- Psychoactivity: Unlike bk-2C-B (a synthetic cathinone with stimulant effects), the target compound lacks methoxy groups, which are critical for serotonin receptor binding in psychoactive drugs .
Crystallographic and Analytical Data
- Hydrogen Bonding : Halogenated phenyl rings (Cl, F) may influence crystal packing via weak intermolecular interactions, contrasting with hydroxyl or nitro groups that form stronger hydrogen bonds .
- LC-MS Characterization : Halogenated derivatives (e.g., target compound) exhibit distinct fragmentation patterns in LC-MS compared to methoxy or nitro analogues .
Biological Activity
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one, also known as 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including an amino group and halogen substituents, enhance its reactivity and interaction with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.
The synthesis of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one typically involves the reaction of 2-chloro-4-fluoroacetophenone with ammonia or an amine. Common solvents used include ethanol or tetrahydrofuran (THF), often in the presence of a catalyst to facilitate the reaction. The resulting mixture is purified through methods such as crystallization or chromatography to isolate the pure compound.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C9H9ClFNO |
| Molecular Weight | Approximately 189.61 g/mol |
| Functional Groups | Amino group, ketone, halogens (chlorine and fluorine) |
The biological activity of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may either inhibit or activate these targets, leading to various biological effects. Notably, it has been shown to influence biochemical pathways related to neurotransmission and inflammation.
Molecular Targets
- Enzymes : The compound interacts with enzymes involved in metabolic pathways.
- Receptors : It modifies receptor activity, which is crucial for therapeutic interventions.
Biological Activity
Research indicates that 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one exhibits significant biological activity across various domains:
Antibacterial Activity
A study demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability within a short exposure time, highlighting its potential as an antibacterial agent.
Pharmacological Applications
In medicinal chemistry, 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one serves as a precursor for developing drugs targeting specific receptors involved in diseases such as cancer and infectious diseases. Its ability to modify receptor activity makes it a valuable candidate for therapeutic development .
Case Studies
Several case studies have explored the biological effects of this compound:
- Antibacterial Study : A series of monomeric alkaloids included this compound, revealing its effectiveness against various bacterial strains. The study reported IC50 values indicating robust antibacterial properties.
- Pharmacological Research : Investigations into the compound's interactions with specific enzymes have shown promise in drug development aimed at treating conditions like tuberculosis and other infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
